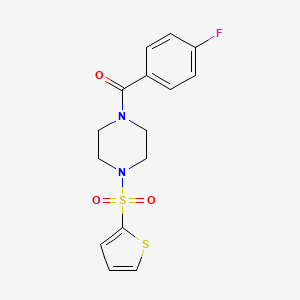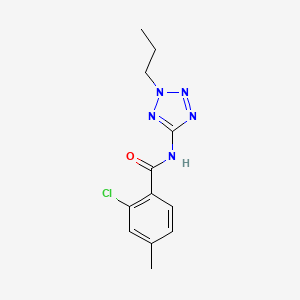![molecular formula C14H20ClNO B5786700 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine, also known as CMEP, is a compound that has been extensively studied for its potential use as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. CMEP has been shown to have promising effects in preclinical models of these disorders, making it a potential candidate for further development as a therapeutic agent.
Wirkmechanismus
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine acts as a selective antagonist of mGluR5 by binding to the receptor and blocking its activity. This receptor is involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the activity of mGluR5, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine reduces the amount of glutamate released in the brain, which can improve cognitive function and reduce anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been shown to have a variety of biochemical and physiological effects in preclinical models. For example, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been shown to reduce the release of glutamate in the brain, improve cognitive function, reduce anxiety and depression-like behaviors, and reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the selective antagonism of mGluR5 by 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine in scientific research has several advantages and limitations. One advantage is that 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is that 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been extensively studied in preclinical models, which provides a wealth of information on its effects and mechanisms of action. However, one limitation of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine is that it has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent. Another limitation is that 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine and its potential use as a therapeutic agent. One direction is to further investigate the mechanisms of action of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine and its effects on glutamate signaling in the brain. Another direction is to test the efficacy of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine in clinical trials for the treatment of cognitive disorders, anxiety, depression, and addiction. Additionally, the development of more selective and potent mGluR5 antagonists could provide new tools for the study of this receptor and its role in various physiological and pathological processes.
Synthesemethoden
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine involves a multi-step process that starts with the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form the intermediate 2-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with piperidine in the presence of a base to form the final product, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine. The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been extensively studied for its potential use as a selective antagonist of mGluR5. This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. By blocking the activity of mGluR5, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been shown to have promising effects in preclinical models of these disorders. For example, 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, reduce anxiety and depression-like behaviors in animal models of anxiety and depression, and reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXHWMXRAHAFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)


![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)




![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)



